molecular formula C9H9BrF3N B13654018 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine

Cat. No.: B13654018
M. Wt: 268.07 g/mol
InChI Key: KIKOUJITKDXNMI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine is an organic compound that features a bromophenyl group and a trifluoropropanamine moiety. This compound is of interest due to its unique chemical structure, which combines the properties of bromine, fluorine, and amine groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoropropanamine group. The process may involve:

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated phenyl compound is then reacted with a trifluoropropanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced products.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the trifluoropropanamine moiety can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares the bromophenyl group but differs in the presence of a sulfonamide group.

    (3-Bromophenyl)triphenylsilane: Contains a bromophenyl group but is attached to a triphenylsilane moiety.

    3-(3-Bromophenyl)-7-acetoxycoumarin: Features a bromophenyl group and a coumarin structure.

Uniqueness

3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-amine is unique due to the combination of bromine, fluorine, and amine functionalities, which provide distinct reactivity and potential applications in various fields. Its trifluoropropanamine moiety offers unique electronic properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

3-(3-bromophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

KIKOUJITKDXNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(F)(F)F)N

Origin of Product

United States

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